Home > Products > Screening Compounds P44675 > VEGF Receptor 2 Kinase Inhibitor II
VEGF Receptor 2 Kinase Inhibitor II - 288144-20-7

VEGF Receptor 2 Kinase Inhibitor II

Catalog Number: EVT-444984
CAS Number: 288144-20-7
Molecular Formula: C17H15BrN2O
Molecular Weight: 343.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ; IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).
Overview

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II is a synthetic organic compound primarily designed to inhibit the activity of the vascular endothelial growth factor receptor 2. This receptor plays a vital role in angiogenesis, which is the formation of new blood vessels from existing ones, and is implicated in various pathological conditions, including cancer. The inhibition of this receptor can potentially impede tumor growth by disrupting the blood supply to tumors.

Source and Classification

The compound is classified as a synthetic organic molecule. Its IUPAC name is (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one, and it has been identified in various studies focused on developing effective inhibitors for vascular endothelial growth factor receptor 2. The compound's structure and biological activity have been documented in multiple research articles and databases, underscoring its significance in medicinal chemistry and pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available indole derivatives.
  2. Reactions: Key reactions include condensation reactions to form the indolinone core and subsequent bromination to introduce the bromine substituent at the appropriate position.
  3. Purification: The synthesized compounds are usually purified using techniques such as column chromatography or recrystallization to obtain high-purity products for biological testing.

For instance, one study synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives, which were evaluated for their inhibitory activity against vascular endothelial growth factor receptor 2 kinase .

Molecular Structure Analysis

Structure and Data

The molecular structure of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II features a complex arrangement that allows it to effectively bind to the inactive conformation of the receptor. The compound consists of:

  • A flat heteroaromatic ring system that occupies the ATP-binding region.
  • Functional groups that facilitate hydrogen bonding with key residues in the receptor's active site.

The crystal structure analysis reveals that this compound binds to the inactive form of vascular endothelial growth factor receptor 2, which is critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II primarily focus on its interaction with the receptor's active site. The compound acts as a competitive inhibitor by binding to the ATP-binding pocket, preventing substrate phosphorylation. This inhibition can lead to a cascade of downstream effects that disrupt angiogenesis.

Research has shown that certain derivatives exhibit strong inhibition profiles against vascular endothelial growth factor receptor 2 kinase activity, with IC50 values often reported in the nanomolar range .

Mechanism of Action

Process and Data

The mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II involves:

  1. Binding: The compound selectively binds to the inactive conformation of vascular endothelial growth factor receptor 2.
  2. Inhibition: By occupying the ATP-binding pocket, it prevents ATP from binding, thereby inhibiting phosphorylation processes essential for receptor activation.
  3. Downstream Effects: This inhibition leads to reduced signaling through pathways that promote angiogenesis and tumor growth.

Studies indicate that effective inhibitors can significantly suppress tumor cell proliferation in vitro and in vivo models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II possesses several notable physical and chemical properties:

  • Molecular Formula: C17H15BrN2O
  • Molecular Weight: Approximately 341.22 g/mol
  • Solubility: The solubility profile varies depending on formulation but typically requires organic solvents for dissolution.
  • Stability: Stability studies indicate that the compound maintains its integrity under standard laboratory conditions.

These properties are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications .

Applications

Scientific Uses

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II is primarily used in cancer research due to its ability to inhibit angiogenesis. Its applications include:

  • Cancer Therapy: As an anti-cancer agent targeting tumors with high vascular endothelial growth factor expression.
  • Research Tool: Utilized in studies investigating angiogenesis mechanisms and developing new therapeutic strategies against various cancers.
  • Combination Therapies: Potential use in combination with other therapeutic agents to enhance anti-tumor efficacy while minimizing resistance.

The ongoing research continues to explore its efficacy across different cancer types, highlighting its relevance in modern oncology .

Introduction to VEGF Receptor 2 (VEGFR-2) in Angiogenesis and Oncogenesis

Biological Role of VEGFR-2 in Vascular Endothelial Cell Signaling

VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is a 230 kDa transmembrane glycoprotein encoded by the KDR gene on chromosome 4q11-12. Its structure comprises seven extracellular immunoglobulin-like domains (IgD1–7), a transmembrane domain, a juxtamembrane domain, a split tyrosine kinase domain, and a C-terminal tail. Among these, IgD2 and IgD3 are critical for VEGF-A binding, while the intracellular kinase domain (residues 834–1162) mediates downstream signaling [6] [9].

Upon VEGF-A binding, VEGFR-2 undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr801, Tyr951, Tyr1175, Tyr1214). This initiates distinct signaling cascades:

  • Tyr1175: Activates PLCγ → PKC → Raf-MEK-ERK pathway, driving endothelial cell proliferation.
  • Tyr951: Recruits VEGF-associated phosphatase (VASP) to regulate cell migration via focal adhesion kinase (FAK).
  • Tyr1214: Binds NCK adaptor protein to activate p38-MAPKAPK2/3, enhancing cytoskeletal reorganization [2] [6].

Unlike VEGFR-1, which exhibits weak kinase activity, VEGFR-2 is the primary mitogenic signal transducer for angiogenesis. It regulates endothelial cell survival through PI3K-Akt-mediated suppression of pro-apoptotic proteins like BAD and caspase-9 [1] [6].

Table 1: Key Structural Domains and Functions of VEGFR-2

DomainResidue RangeFunction
Extracellular (IgD2–3)141–320VEGF-A binding pocket; dimerization interface
Transmembrane765–789Receptor anchoring; dimer stabilization
Juxtamembrane790–833Autophosphorylation site (Tyr801); regulates kinase activity
Tyrosine Kinase834–1162ATP binding; catalytic activity; downstream adaptor recruitment
C-terminal1163–1356Phosphorylation sites (Tyr1175, Tyr1214) for pathway-specific signaling

Table 2: Phosphorylation Sites and Downstream Pathways of VEGFR-2

Phosphorylation SiteDownstream EffectorsBiological Function
Tyr801JMD autoinhibition releaseEnhances kinase domain accessibility
Tyr951VASP/TSAdCell migration and permeability
Tyr1175PLCγ → PKC → ERKCell proliferation and survival
Tyr1214NCK → p38 MAPKCytoskeletal remodeling; stress response

Pathological Implications of VEGFR-2 Overexpression in Tumor Angiogenesis

VEGFR-2 overexpression is a hallmark of pathological angiogenesis in solid tumors. In gliomas, the rs2071559 polymorphism in the VEGFR2 promoter region correlates with increased receptor expression and disease risk. A meta-analysis of 2,347 glioma patients revealed that the C allele of rs2071559 elevates glioma susceptibility by 1.4-fold across dominant (OR 1.40), recessive (OR 1.52), and homozygous (OR 1.78) genetic models [4].

Mechanistically, VEGF-A/VEGFR-2 hyperactivation in tumors drives:

  • Aberrant vessel formation: Via STAT3-mediated upregulation of MMPs, degrading the extracellular matrix to facilitate endothelial cell invasion.
  • Fibrosis: In neovascular age-related macular degeneration (nAMD), VEGF-A/VEGFR-2 signaling induces α-smooth muscle actin (αSMA) and collagen deposition through STAT3 phosphorylation, leading to subretinal scar formation [9].
  • Therapeutic resistance: Tumors exploit compensatory pathways (e.g., integrin αV, endoglin) when VEGFR-2 is inhibited, enabling escape angiogenesis [3] [10].

Table 3: Clinical Evidence Linking VEGFR-2 Dysregulation to Diseases

DiseaseMolecular AlterationFunctional ConsequenceStudy Evidence
Gliomasrs2071559 polymorphismIncreased VEGFR2 transcription40% higher risk in CC vs. TT genotypes [4]
Triple-negative breast cancerVEGFR2/STAT3 hyperphosphorylationTumor angiogenesis and metastasisYLL545 inhibits xenograft growth by >50% [3]
nAMDAqueous humor VEGFR2 elevationChoroidal neovascularization and fibrosis7 angiogenesis-related proteins upregulated [9]

Therapeutic Rationale for Targeting VEGFR-2 in Cancer and Angiogenesis-Driven Diseases

Small-molecule VEGFR-2 kinase inhibitors are classified into three types based on binding mode:

  • Type I: Bind active "DFG-in" conformation (e.g., sunitinib, pazopanib).
  • Type II: Stabilize inactive "DFG-out" conformation (e.g., sorafenib, cabozantinib).
  • Type III: Covalent inhibitors targeting cysteine residues [10].

VEGF Receptor 2 Kinase Inhibitor II (C₁₇H₁₅BrN₂O; PubChem CID: 5329155) exemplifies a targeted agent that disrupts VEGFR-2 signaling. Its mechanisms include:

  • Competitive ATP inhibition: Blocks tyrosine kinase activity by occupying the ATP-binding pocket.
  • Downstream pathway suppression: Reduces ERK1/2 and STAT3 phosphorylation, inhibiting endothelial cell proliferation and migration [3].
  • Dual anti-angiogenic/anti-fibrotic effects: In nAMD models, apatinib (a selective VEGFR-2 TKI) simultaneously reduced VEGF-A and αSMA expression by 60–80% via STAT3 inactivation [9].

Novel inhibitors like YLL545 (1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) demonstrate enhanced specificity. YLL545 forms hydrogen bonds with VEGFR-2’s Cys919 and Glu885, suppressing PLCγ-PKC and STAT3 pathways at IC₅₀ = 5.884 μM. It also downregulates VEGFR-2-independent pro-angiogenic genes (ITGAV, ENG) by >10-fold [3].

Properties

CAS Number

288144-20-7

Product Name

VEGF Receptor 2 Kinase Inhibitor II

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N

SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Synonyms

(3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.